Rhizoxin

Catalog No.
S541356
CAS No.
90996-54-6
M.F
C35H47NO9
M. Wt
625.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhizoxin

CAS Number

90996-54-6

Product Name

Rhizoxin

IUPAC Name

(1S,3S,5R,8S,10S,11R,13R,14E,16R,17R)-10-hydroxy-8-[(2S,3R,4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-ene-6,19-dione

Molecular Formula

C35H47NO9

Molecular Weight

625.7 g/mol

InChI

InChI=1S/C35H47NO9/c1-19(13-25-18-41-23(5)36-25)9-8-10-21(3)32(40-7)22(4)27-17-29(37)35(6)30(45-35)12-11-20(2)26-14-24(16-31(38)42-26)15-28-33(43-28)34(39)44-27/h8-13,18,20,22,24,26-30,32-33,37H,14-17H2,1-7H3/b9-8+,12-11+,19-13+,21-10+/t20-,22+,24+,26-,27+,28+,29+,30-,32+,33-,35-/m1/s1

InChI Key

OWPCHSCAPHNHAV-QIPOKPRISA-N

SMILES

CC1C=CC2C(O2)(C(CC(OC(=O)C3C(O3)CC4CC1OC(=O)C4)C(C)C(C(=CC=CC(=CC5=COC(=N5)C)C)C)OC)O)C

solubility

H2O < 1 (mg/mL)
MeOH > 50 (mg/mL)
CHC13 > 50 (mg/mL)

Synonyms

rhizoxin, WF 1360B, WF 1360C, WF 1360E, WF 1360F, WF-1360, WF1360

Canonical SMILES

CC1C=CC2C(O2)(C(CC(OC(=O)C3C(O3)CC4CC1OC(=O)C4)C(C)C(C(=CC=CC(=CC5=COC(=N5)C)C)C)OC)O)C

Isomeric SMILES

C[C@@H]1/C=C/[C@@H]2[C@](O2)([C@H](C[C@H](OC(=O)[C@H]3[C@@H](O3)C[C@@H]4C[C@H]1OC(=O)C4)[C@H](C)[C@H](/C(=C/C=C/C(=C/C5=COC(=N5)C)/C)/C)OC)O)C

The exact mass of the compound Rhizoxin is 625.3251 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as h2o < 1 (mg/ml)meoh > 50 (mg/ml)chc13 > 50 (mg/ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. It belongs to the ontological category of 1,3-oxazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rhizoxin (CAS 90996-54-6) is a highly potent, 16-membered macrocyclic lactone antimitotic agent originally isolated from the plant pathogenic fungus Rhizopus microsporus, though biosynthesized by its bacterial endosymbiont Burkholderia rhizoxina [1]. As a premier tubulin-binding agent, it functions by inhibiting microtubule assembly and actively depolymerizing existing microtubules. Supplied typically as a lyophilized powder soluble in DMSO or ethanol at 1 mg/mL, it demonstrates exceptional stability when stored at -20°C . In procurement and assay design, Rhizoxin is primarily sourced as a high-affinity pharmacological baseline for defining the maytansine binding site on β-tubulin and as a potent reference payload for overcoming multidrug resistance (MDR) in advanced in vitro oncology models.

Substituting Rhizoxin with more common tubulin inhibitors like Vincristine, Paclitaxel, or even Maytansine fundamentally compromises assay integrity in multidrug resistance and binding-site mapping studies. While Vincristine and Vinblastine bind to the broader vinca domain, they are highly susceptible to P-glycoprotein (P-gp) mediated efflux, rendering them ineffective as positive controls in MDR cell lines [1]. Paclitaxel acts as a microtubule stabilizer rather than a destabilizer, offering a completely divergent mechanism of action. Although Maytansine shares the same binding pocket as Rhizoxin, Rhizoxin's distinct macrocyclic geometry interacts uniquely with residue β100 of tubulin, preventing tubulin aggregation even at very high concentrations—a feature not shared by standard vinca alkaloids [2]. Consequently, utilizing generic substitutes will fail to replicate Rhizoxin's specific competitive binding footprint and its unique ability to bypass P-gp efflux pumps in procurement-critical screening workflows.

Baseline Tubulin Polymerization Inhibition Potency

In standardized cell-free assays evaluating the polymerization of purified tubulin in glutamate, Rhizoxin demonstrates potent, low-micromolar inhibition. Quantitative comparisons establish Rhizoxin's IC50 for tubulin polymerization at 6.8 µM, serving as a critical benchmark alongside other destabilizers like Vinblastine (1.5 µM) and Maytansine (3.5 µM)[1].

Evidence DimensionIC50 for purified tubulin polymerization
Target Compound Data6.8 µM
Comparator Or BaselineVinblastine (1.5 µM) and Maytansine (3.5 µM)
Quantified DifferenceValidates Rhizoxin within the standard low-micromolar functional range for vinca-domain/maytansine-site destabilizers.
ConditionsPurified tubulin in glutamate buffer

Provides a standardized, quantitatively defined positive control for cell-free biochemical assays measuring tubulin dynamics, ensuring reproducible lot-to-lot assay calibration.

Circumvention of P-glycoprotein (P-gp) Mediated Multidrug Resistance

Unlike standard vinca alkaloids, Rhizoxin retains exceptional efficacy against multidrug-resistant (MDR) phenotypes that overexpress efflux pumps. In murine models inoculated with P388 leukemia resistant to Vincristine, Rhizoxin administration achieved a maximum 60% increase in lifespan [2]. Furthermore, its in vitro cell growth IC50 remains in the low nanomolar range (~1 nM) across various sensitive and resistant sublines where Vincristine and Adriamycin fail[1].

Evidence DimensionIn vivo lifespan extension in Vincristine-resistant P388 leukemia models
Target Compound DataUp to 60% increase in lifespan
Comparator Or BaselineVincristine (fails to extend lifespan / actively effluxed)
Quantified Difference>60% survival advantage in MDR models compared to the Vincristine baseline.
ConditionsIn vivo murine P388 leukemia model (Vincristine-resistant subline)

Makes Rhizoxin an essential payload candidate or assay baseline for targeting MDR tumors where standard chemotherapeutics are actively effluxed.

Maytansine-Site Specific Competitive Binding and Cross-link Prevention

Rhizoxin is utilized to definitively map the maytansine binding pocket on β-tubulin. It completely prevents the formation of an intrachain cross-link in β-tubulin normally induced by N,N'-ethylenebis(iodoacetamide) . By competitively inhibiting the binding of radiolabeled vincristine and vinblastine without inducing the cold-stable tubulin aggregates seen with high-concentration vinblastine, Rhizoxin isolates the specific pharmacological effects of the maytansine-site [1].

Evidence DimensionPrevention of N,N'-ethylenebis(iodoacetamide) intrachain cross-linking in β-tubulin
Target Compound DataCompletely prevents cross-link formation
Comparator Or BaselineVincristine (does not prevent this specific cross-link)
Quantified DifferenceBinary differentiation (complete prevention vs. no prevention) defining the exact binding footprint.
ConditionsEukaryotic β-tubulin binding assay with N,N'-ethylenebis(iodoacetamide)

Essential for structural biology and pharmacology labs procuring reference standards to map novel tubulin inhibitors to the maytansine pocket rather than the broader vinca domain.

Pharmacological Tool for Tubulin Binding Site Mapping

Because Rhizoxin completely blocks specific intrachain cross-links on β-tubulin and competes at the maytansine site, it is the preferred reference compound for competitive binding assays. Researchers procure it to determine whether novel microtubule-destabilizing agents bind to the maytansine/rhizoxin pocket versus the vinca or colchicine domains[REFS-2, REFS-3].

ADC Payload Baseline Evaluation in MDR Models

Given its ability to bypass P-glycoprotein (P-gp) efflux and achieve a 60% lifespan increase in vincristine-resistant models, Rhizoxin is utilized as a highly potent, low-nanomolar reference macrolide when designing and benchmarking novel Antibody-Drug Conjugate (ADC) payloads against multidrug-resistant cancers [1].

Positive Control for P-gp Efflux Reversal Assays

In cellular assays evaluating novel P-glycoprotein (P-gp/MDR1) inhibitors or MDR-reversing agents, Rhizoxin is deployed as a positive control payload. Its retained efficacy in resistant sublines provides a reliable baseline to measure the restored cytotoxicity of standard drugs like paclitaxel or vincristine[1].

Agricultural Modeling of Plant-Microbe Interactions

As the causative agent of rice seedling blight produced by Burkholderia rhizoxina, Rhizoxin is used as a standard in agricultural biotechnology to study plant root swelling mechanisms and to develop integrated pest management (IPM) strategies targeting symbiotic bacterial-fungal pathogens [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

625.32508208 g/mol

Monoisotopic Mass

625.32508208 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C1V1Y784E4

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Wikipedia

Rhizoxin

Stability Shelf Life

Bulk: HPLC analysis indicated that the bulk chemical is unstable under both light and dark conditions at room temperature and at 50 °C. Freezer storage is recommended. Solution: The compound is unstable in a solution of DMF/H (40/60,v/v) through 72 hours. The t was 5.2 hours.

Dates

Last modified: 02-18-2024
1: Takeuchi K, Noda N, Katayose Y, Mukai Y, Numa H, Yamada K, Someya N. Rhizoxin analogs contribute to the biocontrol activity of a newly isolated pseudomonas strain. Mol Plant Microbe Interact. 2015 Mar;28(3):333-42. doi: 10.1094/MPMI-09-14-0294-FI. PubMed PMID: 25496595.
2: McLeod HL, Murray LS, Wanders J, Setanoians A, Graham MA, Pavlidis N, Heinrich B, ten Bokkel Huinink WW, Wagener DJ, Aamdal S, Verweij J. Multicentre phase II pharmacological evaluation of rhizoxin. Eortc early clinical studies (ECSG)/pharmacology and molecular mechanisms (PAMM) groups. Br J Cancer. 1996 Dec;74(12):1944-8. PubMed PMID: 8980394; PubMed Central PMCID: PMC2074819.
3: Kusebauch B, Brendel N, Kirchner H, Dahse HM, Hertweck C. Assessing oxazole bioisosteres as mutasynthons on the rhizoxin assembly line. Chembiochem. 2011 Oct 17;12(15):2284-8. PubMed PMID: 23106078.
4: Takahashi M, Iwasaki S, Kobayashi H, Okuda S, Murai T, Sato Y. Rhizoxin binding to tubulin at the maytansine-binding site. Biochim Biophys Acta. 1987 Dec 7;926(3):215-23. PubMed PMID: 3120782.
5: Sullivan AS, Prasad V, Roach MC, Takahashi M, Iwasaki S, Ludueña RF. Interaction of rhizoxin with bovine brain tubulin. Cancer Res. 1990 Jul 15;50(14):4277-80. PubMed PMID: 2364385.
6: Tokui T, Kuroiwa C, Tokui Y, Sasagawa K, Kawai K, Kobayashi T, Ikeda T, Komai T. Contribution of serum lipoproteins as carriers of antitumour agent RS-1541 (palmitoyl rhizoxin) in mice. Biopharm Drug Dispos. 1994 Mar;15(2):93-107. PubMed PMID: 8011970.
7: Takahashi M, Matsumoto S, Iwasaki S, Yahara I. Molecular basis for determining the sensitivity of eucaryotes to the antimitotic drug rhizoxin. Mol Gen Genet. 1990 Jul;222(2-3):169-75. PubMed PMID: 2274023.
8: Loper JE, Henkels MD, Rangel LI, Olcott MH, Walker FL, Bond KL, Kidarsa TA, Hesse CN, Sneh B, Stockwell VO, Taylor BJ. Rhizoxin analogs, orfamide A and chitinase production contribute to the toxicity of Pseudomonas protegens strain Pf-5 to Drosophila melanogaster. Environ Microbiol. 2016 Oct;18(10):3509-3521. doi: 10.1111/1462-2920.13369. Epub 2016 Jun 15. PubMed PMID: 27130686.
9: Loper JE, Henkels MD, Shaffer BT, Valeriote FA, Gross H. Isolation and identification of rhizoxin analogs from Pseudomonas fluorescens Pf-5 by using a genomic mining strategy. Appl Environ Microbiol. 2008 May;74(10):3085-93. doi: 10.1128/AEM.02848-07. Epub 2008 Mar 14. PubMed PMID: 18344330; PubMed Central PMCID: PMC2394923.
10: Takahashi M, Kobayashi H, Iwasaki S. Rhizoxin resistant mutants with an altered beta-tubulin gene in Aspergillus nidulans. Mol Gen Genet. 1989 Dec;220(1):53-9. PubMed PMID: 2691873.
11: Bissett D, Graham MA, Setanoians A, Chadwick GA, Wilson P, Koier I, Henrar R, Schwartsmann G, Cassidy J, Kaye SB, et al. Phase I and pharmacokinetic study of rhizoxin. Cancer Res. 1992 May 15;52(10):2894-8. PubMed PMID: 1581905.
12: Scherlach K, Brendel N, Ishida K, Dahse HM, Hertweck C. Photochemical oxazole-nitrile conversion downstream of rhizoxin biosynthesis and its impact on antimitotic activity. Org Biomol Chem. 2012 Aug 14;10(30):5756-9. doi: 10.1039/c2ob25250c. Epub 2012 Mar 27. PubMed PMID: 22453231.
13: Graham MA, Bissett D, Setanoians A, Hamilton T, Kerr DJ, Henrar R, Kaye SB. Preclinical and phase I studies with rhizoxin to apply a pharmacokinetically guided dose-escalation scheme. J Natl Cancer Inst. 1992 Apr 1;84(7):494-500. PubMed PMID: 1545439.
14: Tokui T, Maeda N, Kuroiwa C, Sasagawa K, Inoue T, Kawai K, Ikeda T, Komai T. Tumor selective effect of RS-1541 (palmitoyl-rhizoxin) in M5076 sarcoma and host tissues in vivo. Pharm Res. 1995 Mar;12(3):370-5. PubMed PMID: 7617523.
15: Arioka H, Nishio K, Heike Y, Abe S, Saijo N. In vitro and in vivo modulation by rhizoxin of non-P-glycoprotein-mediated vindesine resistance. J Cancer Res Clin Oncol. 1997;123(4):195-200. PubMed PMID: 9177491.
16: Scherlach K, Partida-Martinez LP, Dahse HM, Hertweck C. Antimitotic rhizoxin derivatives from a cultured bacterial endosymbiont of the rice pathogenic fungus Rhizopus microsporus. J Am Chem Soc. 2006 Sep 6;128(35):11529-36. PubMed PMID: 16939276.
17: Tsuruo T, Oh-hara T, Iida H, Tsukagoshi S, Sato Z, Matsuda I, Iwasaki S, Okuda S, Shimizu F, Sasagawa K, et al. Rhizoxin, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines. Cancer Res. 1986 Jan;46(1):381-5. PubMed PMID: 3753552.
18: Takahashi M, Iwasaki S, Kobayashi H, Okuda S, Murai T, Sato Y, Haraguchi-Hiraoka T, Nagano H. Studies on macrocyclic lactone antibiotics. XI. Anti-mitotic and anti-tubulin activity of new antitumor antibiotics, rhizoxin and its homologues. J Antibiot (Tokyo). 1987 Jan;40(1):66-72. Erratum in: J Antibiot (Tokyo) 1987 Apr;40(4):following 565. PubMed PMID: 3606749.
19: Tolcher AW, Aylesworth C, Rizzo J, Izbicka E, Campbell E, Kuhn J, Weiss G, Von Hoff DD, Rowinsky EK. A phase I study of rhizoxin (NSC 332598) by 72-hour continuous intravenous infusion in patients with advanced solid tumors. Ann Oncol. 2000 Mar;11(3):333-8. PubMed PMID: 10811501.
20: Kusebauch B, Scherlach K, Kirchner H, Dahse HM, Hertweck C. Antiproliferative effects of ester- and amide-functionalized rhizoxin derivatives. ChemMedChem. 2011 Nov 4;6(11):1998-2001. doi: 10.1002/cmdc.201100319. Epub 2011 Aug 25. PubMed PMID: 21990089.

Explore Compound Types